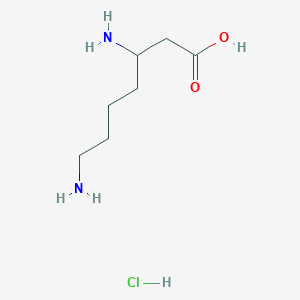

H-beta-HoLys-OH.2HCl

Description

Historical Context and Evolution of Non-Canonical Amino Acid Research

The study of non-canonical amino acids (ncAAs) has evolved significantly from its early stages. Initially considered mere non-proteinogenic curiosities, their importance has been increasingly recognized in recent decades, spurred by advances in organic synthesis and biotechnology. numberanalytics.com While nature utilizes over 900 ncAAs in various metabolic and signaling pathways, the ability to synthetically create and incorporate them into proteins has opened new frontiers. mdpi.com Research has unveiled their roles as precursors to pharmaceuticals, as biological probes, and as building blocks for engineered proteins. rsc.org The development of techniques like genetic code expansion (GCE) has been pivotal, allowing for the site-specific incorporation of ncAAs into proteins in living organisms. frontiersin.orgnih.gov This has expanded the protein alphabet from the 20 canonical amino acids to over 250, enabling precise studies of protein structure-activity relationships and the creation of novel biomaterials and potential life forms. frontiersin.org

Distinctive Structural Characteristics of Beta-Amino Acids

The defining feature of beta-amino acids is the placement of the amino group on the beta-carbon, two atoms away from the carboxylate group. mmsl.czwikipedia.org This contrasts with alpha-amino acids, where the amino group is attached to the alpha-carbon. numberanalytics.com This structural difference has several key implications:

Increased Flexibility : The additional methylene (B1212753) group in the backbone provides greater conformational flexibility compared to their alpha-counterparts. researchgate.net

Unique Secondary Structures : Peptides composed of beta-amino acids, known as β-peptides, fold into distinct secondary structures not seen in natural peptides, such as the 8-helix, 10-helix, 12-helix, and 14-helix. wikipedia.org These structures are often more stable than those formed by α-peptides. wikipedia.orgresearchgate.net

Enhanced Stability : β-peptides exhibit remarkable resistance to proteolytic degradation by enzymes both in vitro and in vivo, a significant advantage over natural peptides for therapeutic applications. wikipedia.orgnih.govresearchgate.net

Stereochemical Diversity : The presence of an additional carbon atom between the amino and carboxyl groups can lead to multiple stereocenters, resulting in a greater diversity of possible stereoisomers compared to alpha-amino acids. numberanalytics.commmsl.cz

Role of Beta-Homolysine (H-beta-HoLys-OH.2HCl) in Expanding the Amino Acid Repertoire

(S)-3,7-diaminoheptanoic acid dihydrochloride (B599025), commonly known as this compound or L-β-Homolysine dihydrochloride, is a specific non-canonical beta-amino acid that serves as a valuable building block in peptide chemistry. vulcanchem.comchemimpex.com It is a derivative of the proteinogenic amino acid lysine (B10760008), featuring an additional methylene group in its backbone. This extension makes it a "homo" analog. The dihydrochloride salt form enhances its aqueous solubility, facilitating its use in synthetic and biological assays. vulcanchem.com

The unique structure of beta-homolysine allows it to expand the chemical space available for peptide design. Its incorporation can introduce specific structural constraints and functionalities, enabling the creation of peptidomimetics that mimic natural peptides but with improved properties like enhanced stability and bioavailability. chemimpex.com It is a key component in solid-phase peptide synthesis (SPPS), where its protected forms, such as Fmoc-beta-HLys(Boc)-OH, are used to construct complex peptide sequences with novel functions. peptide.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Systematic Name | (S)-3,7-diaminoheptanoic acid dihydrochloride vulcanchem.comchemimpex.com |

| Common Synonyms | L-β-Homolysine dihydrochloride, H-beta-HLys-OH 2HCl chemimpex.compeptide.com |

| CAS Number | 290835-83-5 chembk.comcreative-peptides.com |

| Molecular Formula | C₇H₁₆N₂O₂·2HCl or C₇H₁₈Cl₂N₂O₂ chemimpex.comchembk.com |

| Molecular Weight | 233.14 g/mol chemimpex.com |

| Appearance | White solid chemimpex.com |

Overview of Research Trajectories for Peptides Incorporating this compound

The integration of this compound into peptides has spurred several key research directions, primarily focused on leveraging the unique properties conferred by the beta-amino acid backbone.

One major area of research is the development of peptidomimetics . These are compounds designed to mimic the structure and function of natural peptides but with enhanced therapeutic properties. nih.gov By incorporating beta-homolysine, researchers can create peptides that are resistant to enzymatic degradation, a critical hurdle for many peptide-based drugs. wikipedia.orgnih.gov These modified peptides can be designed to bind to specific biological targets, such as G-protein-coupled receptors or MHC proteins, acting as inhibitors or agonists. nih.gov

Another significant trajectory involves the creation of antimicrobial β-peptides . Researchers have designed β-peptides containing β³-homolysine that exhibit potent activity against microbial invaders. wisc.edu The stability of the β-peptide secondary structures, such as the 14-helix, is crucial for their biological activity. Studies have shown that the identity of the cationic side chain, such as the ammonium (B1175870) group in β³-homolysine versus the guanidinium (B1211019) group in β³-homoarginine, can profoundly influence the self-assembly and, by extension, the function of these peptides in aqueous solutions. nih.gov

Furthermore, peptides incorporating beta-homolysine are used as tools to study protein structure and interactions . The conformational stability of β-peptides allows for the systematic analysis of relationships between a peptide's structure and its biological activity. wisc.edunih.gov For instance, host-guest studies using β-peptides containing β³-homolysine have been instrumental in determining the propensities of different β³-amino acids to form stable 14-helices in water. nih.gov This fundamental research provides a foundation for the rational design of folded β-peptides that can target specific macromolecular interactions. nih.gov

Table 2: Selected Research Findings for Peptides with this compound

| Research Area | Key Finding | Significance |

| Antimicrobial Peptides | β-peptides containing β³-homovaline-β³-homolysine-β³-homoleucine triad (B1167595) repeats show antimicrobial activity. wisc.edu | Demonstrates the potential of β-peptides as a class of antibiotics that may evade resistance mechanisms. wikipedia.org |

| Peptide Self-Assembly | The ammonium side chain of β³-homolysine promotes stronger hydrophobically driven self-assembly into large aggregates compared to the guanidinium side chain of β³-homoarginine. nih.gov | Highlights the critical role of side-chain identity in modulating the supramolecular organization and biological function of β-peptides. |

| Helix Stability | In host-guest studies, β³-homolysine was found to be more stabilizing for the 14-helix structure in water than β³-homoglutamic acid. nih.gov | Provides crucial data for the rational design of functionally diverse and stable 14-helical β-peptides for targeting macromolecules. |

| Peptidomimetics | β-peptides can be designed to mimic the epitopes of natural peptides, leading to compounds that can inhibit protein-protein interactions, such as those involving HIV gp41 fusion protein or the oncoprotein RDM2. nih.gov | Offers a pathway to develop novel therapeutics with high specificity and improved in vivo stability. |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H17ClN2O2 |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

3,7-diaminoheptanoic acid;hydrochloride |

InChI |

InChI=1S/C7H16N2O2.ClH/c8-4-2-1-3-6(9)5-7(10)11;/h6H,1-5,8-9H2,(H,10,11);1H |

InChI Key |

DEUJYMGCFOTWFK-UHFFFAOYSA-N |

Canonical SMILES |

C(CCN)CC(CC(=O)O)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for H Beta Holys Oh.2hcl and Its Derivatives

General Strategies for Beta-Amino Acid Synthesis

The synthesis of β-amino acids is a significant area of organic chemistry due to their role in creating modified peptides with enhanced metabolic stability. organic-chemistry.orgorganic-chemistry.org General strategies often focus on establishing the characteristic 1,3-amino-carboxyl relationship with high stereocontrol.

Achieving the correct three-dimensional structure is critical for the biological function of molecules derived from β-amino acids. Stereoselective methods are therefore paramount. These approaches include conjugate additions to unsaturated systems and the use of chiral guides to direct reactions.

A notable method for the stereoselective synthesis of β-amino acids involves the conjugate addition of hydroxylamine (B1172632) derivatives to α,β-unsaturated esters. tandfonline.comtandfonline.com This reaction proceeds through a Michael-type addition, where the hydroxylamine adds to the β-carbon of the unsaturated ester. tandfonline.com The resulting intermediate can then cyclize to form an isoxazolidinone. tandfonline.comtandfonline.com Subsequent hydrogenation of the isoxazolidinone cleaves the N-O bond, yielding the desired β-amino acid. tandfonline.comtandfonline.com

This strategy is effective for producing β-amino acids and can be rendered stereoselective. tandfonline.com For instance, a copper-catalyzed asymmetric hydroamination of α,β-unsaturated esters using hydroxylamine derivatives has been developed, providing a direct route to chiral β-amino acids with high enantioselectivity. chinesechemsoc.org

Table 1: Examples of Hydroxylamine Addition for β-Amino Acid Synthesis

| Catalyst/Reagent | Substrate | Product Type | Enantiomeric Excess (ee) | Reference |

| CuH/Chiral Ligand | α,β-Unsaturated Esters | Chiral β-Aminyl Esters | Good to Excellent | chinesechemsoc.org |

| Hydroxylamine | α,β-Unsaturated Esters | Isoxazolidinones (precursor) | N/A (Method described) | tandfonline.comtandfonline.com |

| Hydroxylamine | α-Trifluoromethyl-β-substituted-α,β-unsaturated ester | Dehydrogenated closed-ring form of β-amino acid | N/A (Method described) | google.com |

The Michael addition is a cornerstone of β-amino acid synthesis, involving the 1,4-conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. illinois.edu Asymmetric Michael additions, in particular, are powerful tools for setting the stereochemistry at the β-carbon. mdpi.com

These reactions can be facilitated by various catalysts, including chiral organocatalysts and metal complexes. For example, proline-catalyzed asymmetric Michael additions of aldehydes to nitroalkenes have been used to create precursors for β-substituted GABA derivatives. mdpi.com Another approach uses enantiopure lithium amides, which add with high diastereoselectivity to α,β-unsaturated esters, establishing a reliable method for preparing β-amino acid derivatives. orgsyn.org The use of primary amine-thiourea organocatalysts has also proven effective in the addition of nitroalkanes to α,β-unsaturated ketones, yielding γ-nitro ketones that can be converted to β-amino acids with high enantioselectivity. mdpi.com

Table 2: Selected Asymmetric Michael Addition Reactions for β-Amino Acid Synthesis

| Catalyst Type | Nucleophile | Acceptor | Product (or Precursor) | Stereoselectivity (ee/de) | Reference |

| Chiral Lithium Amide | Lithium N-benzyl-N-(α-methylbenzyl)amide | α,β-Unsaturated Esters | β-Amino Acid Derivatives | High diastereoselectivity | orgsyn.org |

| Organocatalyst (Diphenylprolinol silyl (B83357) ether) | Acetaldehyde | α,β-Unsaturated Nitroalkenes | Precursors to β-substituted GABA | High enantioselectivity | mdpi.com |

| Organocatalyst (Primary β-amino alcohols) | β-Keto Esters | Nitroalkenes | Chiral Michael Adducts | High purity | rsc.org |

| Chiral Ni(II) Complex | tert-Butyl Phenyl Malonate | β-Nitrostyrene | β-Nitro Derivative | 93% ee | mdpi.com |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. This strategy has been successfully applied to the synthesis of β-amino acids.

For example, pseudoephedrine, an inexpensive and readily available chiral auxiliary, has been used for the enantioselective synthesis of α-substituted β-amino acids. acs.org The methodology involves the alkylation of a β-alanine derivative attached to the pseudoephedrine auxiliary. acs.org Similarly, chiral α-phenylethylamine has been employed as an auxiliary for the asymmetric synthesis of α-substituted-β-amino acids. nih.gov The use of chiral auxiliaries like Evans' oxazolidinones and Oppolzer's sultam has also been reported to produce highly scalemic (enantiomerically enriched) α-substituted β-amino acids. acs.org

Homologation of Alpha-Amino Acids for Beta-Amino Acid Derivatization

Homologation refers to a chemical reaction that extends a carbon chain by a single methylene (B1212753) (-CH2-) unit. This is a particularly attractive strategy for β-amino acid synthesis as it allows for the direct conversion of readily available α-amino acids into their β-analogs, often preserving the original stereochemistry. numberanalytics.comthieme-connect.com

The Arndt-Eistert synthesis is the most prominent method for the one-carbon homologation of carboxylic acids and is widely used to produce β-amino acids from α-amino acids. numberanalytics.comorganic-chemistry.orgwikipedia.org The reaction sequence begins with the conversion of an N-protected α-amino acid into an acid chloride. wikipedia.orgscribd.com This acid chloride then reacts with diazomethane (B1218177) to form an α-diazoketone intermediate. organic-chemistry.orgwikipedia.org The crucial step is the subsequent Wolff rearrangement of the α-diazoketone, typically catalyzed by a metal salt (like silver oxide or silver benzoate), to generate a ketene (B1206846). organic-chemistry.orgorganic-chemistry.org This ketene is then trapped by a nucleophile, such as water, to yield the final β-amino acid. organic-chemistry.org

This method has been successfully applied to synthesize β-homolysine from lysine (B10760008) precursors. For instance, D-β-Lysine has been synthesized from D-ornithine via the Arndt-Eistert homologation sequence. nih.gov The process can be adapted for peptide synthesis, allowing for the insertion of β-amino acid units at various stages. organic-chemistry.org While effective, the classic Arndt-Eistert reaction involves the use of diazomethane, which is toxic and explosive, prompting the development of safer alternatives. organic-chemistry.orgthieme-connect.com Nevertheless, it remains a fundamental and popular route for accessing β-amino acids. wikipedia.orgnih.gov

Table 3: Key Steps and Reagents in the Arndt-Eistert Homologation

| Step | Description | Typical Reagents | Reference |

| 1 | Activation of N-protected α-amino acid | Thionyl chloride (SOCl₂) or Ethyl chloroformate | organic-chemistry.orgwikipedia.org |

| 2 | Formation of α-diazoketone | Diazomethane (CH₂N₂) | organic-chemistry.orgwikipedia.org |

| 3 | Wolff Rearrangement to form ketene | Silver(I) oxide (Ag₂O) or Silver benzoate (B1203000) (AgOBz); can also be thermal or photochemical | organic-chemistry.orgorganic-chemistry.org |

| 4 | Trapping of ketene | Water, alcohols, or amines | organic-chemistry.org |

Ultrasound-Promoted Wolff Rearrangement Techniques

The synthesis of β-homoamino acids, including the precursor to H-beta-HoLys-OH.2HCl, can be efficiently achieved through the Arndt-Eistert homologation followed by a Wolff rearrangement. beilstein-journals.orgorganic-chemistry.org A significant advancement in this methodology is the use of sonochemistry to promote the key rearrangement step. organic-chemistry.org

Ultrasound-promoted Wolff rearrangement offers a highly effective protocol for preparing Fmoc-protected β-homoamino acids. organic-chemistry.orgresearchgate.net The process begins with the conversion of an N-protected α-amino acid into an α-diazoketone. organic-chemistry.org This intermediate is then subjected to ultrasound irradiation in a solvent such as dioxane, in the presence of a catalyst like silver benzoate (AgOBz) and a nucleophile, typically water. organic-chemistry.orgsciradar.com Sonication facilitates the rearrangement of the diazo ketone into a ketene, which is then trapped by the nucleophile to form the desired β-amino acid derivative. organic-chemistry.orgorganic-chemistry.org

This technique is noted for its mild reaction conditions, which are crucial for preserving the base-sensitive Fmoc protecting group. organic-chemistry.org Research has demonstrated that this method proceeds with high yields and, critically, with minimal racemization for most amino acids, ensuring the stereochemical integrity of the product. organic-chemistry.org The enantiomeric purity of the resulting β-amino acids is often verified using analytical techniques like capillary zone electrophoresis. organic-chemistry.org

| Parameter | Description | Reference |

| Reaction | Wolff Rearrangement | organic-chemistry.org |

| Precursor | Fmoc-protected α-diazo ketone | organic-chemistry.org |

| Promotion | Ultrasound irradiation (Sonication) | organic-chemistry.orgnih.gov |

| Catalyst | Silver benzoate (AgOBz) | beilstein-journals.orgorganic-chemistry.org |

| Nucleophile | Water | organic-chemistry.org |

| Advantage | Mild conditions, high yield, minimal epimerization | organic-chemistry.org |

Protecting Group Chemistry in Beta-Homolysine Synthesis (e.g., Fmoc, Boc)

The synthesis of β-homolysine derivatives for peptide chemistry relies heavily on the strategic use of protecting groups to mask reactive functional groups and direct the course of reactions. The two most prominent protecting groups in this context are the fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) groups. americanpeptidesociety.org These groups are chosen for their distinct cleavage conditions, which allow for orthogonal protection strategies. biosynth.com

In a typical strategy for a β-homolysine building block, the two amine functions—the β-amino group on the backbone and the ω-amino group on the side chain—must be differentially protected. chemimpex.com For solid-phase peptide synthesis (SPPS), the β-amino group is commonly protected with Fmoc, while the side-chain amino group is protected with Boc. chemimpex.com

Fmoc (9-fluorenylmethoxycarbonyl) Group : This group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgbeilstein-journals.org Its use as a temporary protecting group for the main-chain amine is central to the most common SPPS strategy. altabioscience.com

Boc (tert-butyloxycarbonyl) Group : This group is acid-labile and is removed with strong acids, most commonly trifluoroacetic acid (TFA). americanpeptidesociety.orgorganic-chemistry.org It is often used as a "permanent" protecting group for the amino acid side chain during the chain assembly process in Fmoc-based SPPS. biosynth.com

This orthogonal Fmoc/Boc protection scheme is fundamental. biosynth.com During peptide synthesis, the Fmoc group is repeatedly removed to allow for peptide chain elongation, while the Boc group on the β-homolysine side chain remains intact. chemimpex.com The Boc group is only removed during the final cleavage step, which uses a strong acid like TFA to release the completed peptide from the solid support and deprotect all acid-labile side-chain groups simultaneously. nih.gov This strategy ensures that the side-chain amine does not participate in unwanted reactions during the coupling cycles. biosynth.com

| Protecting Group | Chemical Name | Cleavage Condition | Typical Use in β-HoLys Synthesis | Reference |

| Fmoc | 9-fluorenylmethoxycarbonyl | Base (e.g., Piperidine in DMF) | Temporary protection of the β-amino group | americanpeptidesociety.org |

| Boc | tert-butyloxycarbonyl | Acid (e.g., Trifluoroacetic Acid) | "Permanent" protection of the ω-amino side chain | americanpeptidesociety.org |

Integration of this compound in Peptide Synthesis Protocols

The dihydrochloride (B599025) salt, this compound, serves as a precursor for creating protected β-homolysine building blocks used in peptide synthesis. vulcanchem.com Once appropriately protected, for instance as Fmoc-β-HoLys(Boc)-OH, it is integrated into peptide chains using established synthesis protocols. chemimpex.com

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Protected Beta-Amino Acids

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides containing β-amino acids. altabioscience.comnih.gov The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. researchgate.net The synthesis cycle consists of two main steps:

Fmoc Deprotection : The N-terminal Fmoc group of the resin-bound peptide is removed with a mild base, typically piperidine, to expose a free amino group. beilstein-journals.org

Coupling : The next Fmoc-protected amino acid (such as Fmoc-β-HoLys(Boc)-OH) is activated and coupled to the newly exposed amino group, forming a new peptide bond. researchgate.net

This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. biosynth.com The use of Fmoc-protected β-amino acids, including β-homolysine derivatives, allows for their seamless incorporation alongside standard α-amino acids. researchgate.netacs.org The mild conditions of the Fmoc strategy are particularly advantageous for synthesizing complex peptides or those with sensitive modifications, as they avoid the harsh acidic conditions required in older Boc-based strategies. altabioscience.comnih.gov

Optimization of Coupling Conditions for Beta-Amino Acid Incorporation

The incorporation of β-amino acids, which are often sterically hindered, can be more challenging than for α-amino acids, necessitating the optimization of coupling conditions to ensure high efficiency. gyrosproteintechnologies.comacs.org Key factors in optimization include the choice of coupling reagents, additives, and reaction conditions.

Coupling Reagents : Modern peptide synthesis employs highly efficient coupling reagents to activate the carboxylic acid group of the incoming amino acid. These are typically phosphonium (B103445) or aminium salts. sigmaaldrich.com

Common Reagents : Reagents such as HATU, HCTU, HBTU, and PyBOP are widely used. creative-peptides.compeptide.com More recent developments include COMU, which is based on OxymaPure and is considered a safer, non-explosive alternative to HOBt-based reagents. bachem.comiris-biotech.de

Reactivity : The efficiency of these reagents is related to the active ester intermediate they form, with a general reactivity order of OAt (formed by HATU) > Oxyma (formed by COMU) > OBt (formed by HBTU). sigmaaldrich.com

Additives : To enhance reaction rates and minimize side reactions, coupling reagents are almost always used with an additive.

Common Additives : 1-Hydroxybenzotriazole (HOBt) was a traditional choice, but due to its explosive nature, it has been largely replaced by safer and often more effective alternatives like 7-Aza-1-hydroxybenzotriazole (HOAt) and OxymaPure (Ethyl cyanohydroxyiminoacetate). creative-peptides.combachem.com

Reaction Conditions : For difficult couplings, such as those involving sterically demanding β-amino acids, several strategies can be employed:

Double Coupling : The coupling reaction is performed twice to ensure complete incorporation of the amino acid. gyrosproteintechnologies.comdiva-portal.org

Increased Concentration : Using higher concentrations of the amino acid and coupling reagents can drive the reaction to completion. biotage.com

Microwave Irradiation : The use of microwave heating can significantly accelerate coupling reactions, often reducing reaction times from hours to minutes. nih.govnih.gov For example, the coupling of Fmoc-d-β³-hLys(Boc)-OH has been successfully performed using microwave irradiation at 50 °C. nih.gov

| Strategy | Method | Details | Reference |

| Reagent Choice | Use of high-reactivity reagents | Employing aminium/phosphonium salts like HATU, HCTU, or COMU. | sigmaaldrich.comcreative-peptides.com |

| Additive Use | Inclusion of additives | Using HOAt or OxymaPure with the coupling reagent to boost efficiency and suppress side reactions. | creative-peptides.combachem.com |

| Reaction Protocol | Double Coupling | Repeating the coupling step to drive the reaction to completion for difficult residues. | diva-portal.org |

| Physical Conditions | Microwave Heating | Applying microwave energy to accelerate the coupling reaction. | nih.govnih.gov |

Considerations for Automated Flow Peptide Synthesis

Automated flow peptide synthesis represents a significant technological advance over traditional batch SPPS. scispace.com In a flow system, reagents are continuously passed through a reactor column containing the resin-bound peptide. nih.gov This approach offers several advantages for incorporating valuable building blocks like protected β-homolysine.

Reduced Synthesis Time : Flow chemistry dramatically shortens the synthesis cycle time. While a standard batch synthesis cycle takes 60-100 minutes, automated flow systems can incorporate an amino acid in under two minutes. nih.gov

Reduced Reagent Consumption : A key advantage of continuous-flow technology is the ability to use a much smaller excess of reagents. Optimized flow methods can achieve quantitative couplings using as little as 1.5 equivalents of the amino acid, compared to the 5- to 10-fold excess common in batch synthesis. researchgate.netnih.gov This makes the incorporation of expensive, non-canonical amino acids like Fmoc-β-HoLys(Boc)-OH more cost-effective and sustainable. nih.gov

Enhanced Efficiency : The use of heat exchangers allows for synthesis at elevated temperatures, which, combined with the continuous flow of fresh reagents, helps to overcome difficult couplings and minimize aggregation. scispace.comresearchgate.net This methodology has been successfully used to synthesize β-peptide foldamers. researchgate.net

Prevention of Racemization During Coupling

Maintaining the chiral integrity of the amino acid being coupled is paramount in peptide synthesis. highfine.com Racemization, the conversion of a chiral amino acid into a mixture of its D and L enantiomers, can occur during the activation of the carboxyl group. bachem.compeptide.com Several factors are crucial for its prevention.

Protecting Group : The use of urethane-based Nα-protecting groups, such as Fmoc and Boc, is the primary defense against racemization. bachem.comrsc.org These groups suppress the formation of oxazolinone (azlactone) intermediates, which are highly prone to racemization. nih.govrsc.org

Coupling Additives : Additives like HOBt, HOAt, and OxymaPure are essential for suppressing racemization, particularly when using carbodiimide (B86325) coupling reagents like DCC or DIC. bachem.comhighfine.com They work by rapidly forming an active ester intermediate that is less susceptible to racemization than the intermediate formed by the coupling reagent alone. bachem.com

Choice of Base : The base used during coupling significantly influences the extent of racemization. highfine.com Strong bases like N,N-diisopropylethylamine (DIPEA) can increase the risk of racemization by promoting the abstraction of the α-proton. bachem.com Therefore, weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred to keep racemization to a minimum. bachem.comhighfine.com

Reaction Temperature : Elevated temperatures, while beneficial for coupling efficiency, can increase the rate of racemization for certain sensitive amino acids. nih.gov This requires a careful balance between optimizing coupling speed and maintaining chiral purity.

Solution-Phase Synthetic Approaches for Beta-Amino Acid Containing Oligomers

The synthesis of oligomers containing β-amino acids has been advanced through various solution-phase methodologies. These approaches offer an alternative to solid-phase synthesis, particularly for creating shorter peptide chains or when specific reaction conditions are required that are not compatible with solid supports.

One common strategy involves the Michael addition of amines to acrylate (B77674) esters or acrylic acid. acs.org While effective, this method can be complicated by the formation of bis-addition side products, which necessitates careful purification. acs.org To circumvent this, researchers have explored the use of excess primary amine to favor the desired mono-addition product. acs.org

Another established method is the homologation of α-amino acids, which extends the carbon backbone to create the β-amino acid structure. researchgate.net Additionally, the addition of enolates to imines and the nucleophilic ring-opening of β-lactones represent viable pathways to β-amino acids that can then be oligomerized in solution. researchgate.net

Recent advancements have focused on improving the efficiency and flexibility of solution-phase synthesis to rival that of solid-phase peptide synthesis (SPPS). nih.gov For instance, micro-flow technology has emerged as a powerful tool for the synthesis of β-peptide derivatives. nii.ac.jp This technique allows for precise control over reaction times and temperatures, which can mitigate undesired side reactions such as racemization. nii.ac.jp One micro-flow approach involves the dual activation of β-amino acid N-carboxyanhydrides (β-NCAs) and isobutyl chloroformate (ClCO2i-Bu) to rapidly generate reactive intermediates for subsequent coupling reactions. nii.ac.jp

Furthermore, a "two-plus-two" condensation strategy in solution has been successfully employed for the synthesis of tetramers. rsc.org This involves the coupling of dipeptide building blocks, which are themselves formed through modifications of Passerini reaction products. rsc.org Protecting group strategies are crucial in these multi-step solution-phase syntheses to ensure regioselectivity. For example, the use of benzyl (B1604629) chloroformate for amine group protection has been documented in the synthesis of C-glycosyl α-amino acid and proteinogenic α-amino acid oligomers. rsc.org

Table 1: Comparison of Solution-Phase Synthetic Methods for β-Amino Acid Oligomers

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Michael Addition | Addition of amines to acrylate esters or acrylic acid. acs.org | Readily available starting materials. acs.org | Potential for bis-addition side products, requiring careful purification. acs.org |

| α-Amino Acid Homologation | Extension of the carbon backbone of α-amino acids. researchgate.net | Utilizes common chiral pool of α-amino acids. researchgate.net | Can involve multiple synthetic steps. |

| Ring-opening of β-Lactones | Nucleophilic attack on β-lactone rings. researchgate.net | Provides direct access to β-amino acid core. researchgate.net | Availability of substituted β-lactones can be limited. |

| Micro-flow Synthesis | Utilizes micro-flow reactors for precise reaction control. nii.ac.jp | Rapid reaction times, reduced side reactions, potential for automation. nii.ac.jp | Requires specialized equipment. |

| [2+2] Condensation | Coupling of dipeptide building blocks. rsc.org | Efficient for building longer oligomers from smaller, pre-formed units. rsc.org | Requires synthesis of dipeptide intermediates. |

Functionalization and Derivatization Strategies for this compound

The presence of two primary amino groups in this compound offers multiple sites for functionalization and derivatization, enabling the creation of a diverse range of molecules for advanced research.

Side-Chain Selective Modifications for Probe Development

The selective modification of the side-chain amino group of lysine and its analogs is a cornerstone for developing molecular probes. This requires the use of orthogonal protecting groups that allow for the deprotection and modification of one amino group without affecting the other.

A widely adopted strategy in peptide synthesis is the Fmoc/t-Bu approach, which can be extended to include selectively removable side-chain protecting groups. sigmaaldrich.com For lysine derivatives, several protecting groups are available that are stable to the conditions used for removing the N-terminal Fmoc group (typically piperidine) but can be cleaved under specific, milder conditions. sigmaaldrich.com

Commonly used side-chain protecting groups for lysine that enable selective modification include:

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These groups are stable to piperidine and trifluoroacetic acid (TFA) but can be removed with 2% hydrazine (B178648) in dimethylformamide (DMF). sigmaaldrich.comsigmaaldrich-jp.com This allows for on-resin, site-specific modification of the lysine side chain. sigmaaldrich-jp.com The cleavage of ivDde can be monitored spectrophotometrically, as the indazole byproduct absorbs light at 290 nm. sigmaaldrich-jp.com

Mtt (4-methyltrityl) and Mmt (4-methoxytrityl): These trityl-based protecting groups are acid-labile. The Mtt group can be removed with 1% TFA in dichloromethane (B109758) (DCM), while the more sensitive Mmt group can be cleaved under even milder acidic conditions, such as acetic acid/trifluoroethanol/DCM. sigmaaldrich.compeptide.com This allows for selective deprotection in the presence of other acid-labile groups that require stronger acids for removal. sigmaaldrich.com

These strategies are instrumental in the development of fluorescently labeled peptides and other probes, where a reporter group is attached to the lysine side chain. vulcanchem.com The ability to perform these modifications on a solid support simplifies the purification process. sigmaaldrich-jp.com

Table 2: Orthogonal Protecting Groups for Selective Lysine Side-Chain Modification

| Protecting Group | Cleavage Condition | Stability | Application |

|---|---|---|---|

| Dde/ivDde | 2% hydrazine in DMF sigmaaldrich.comsigmaaldrich-jp.com | Stable to piperidine and TFA sigmaaldrich.comsigmaaldrich-jp.com | On-resin side-chain modification, synthesis of branched and cyclic peptides. sigmaaldrich.comsigmaaldrich-jp.com |

| Mtt | 1% TFA in DCM sigmaaldrich.com | Stable to piperidine, cleaved by mild acid. sigmaaldrich.com | Selective deprotection in the presence of more robust acid-labile groups. sigmaaldrich.com |

| Mmt | Acetic acid/TFE/DCM sigmaaldrich.com | Stable to piperidine, very acid-sensitive. sigmaaldrich.com | Used when Mtt removal is problematic. sigmaaldrich.com |

Conjugation Chemistry for Advanced Research Applications

The conjugation of this compound and its derivatives to other molecules is a powerful strategy for developing novel therapeutic leads, diagnostic tools, and materials. The amino groups of this compound serve as key handles for these conjugation reactions.

Conjugating bioactive molecules to amino acids or peptides can enhance their therapeutic properties, including improved stability, solubility, and cell permeability. nih.gov For instance, the conjugation of the nonsteroidal anti-inflammatory drug (NSAID) naproxen (B1676952) with β-alanine has been shown to impart hydrogelation properties, resulting in materials with excellent biostability and biocompatibility. nih.gov

In the context of drug discovery, amino acid conjugation can be used to create prodrugs or to target specific cellular uptake pathways. mdpi.com The conjugation of various Boc-protected amino acids to benzylpiperazine, followed by deprotection, has yielded compounds with antimicrobial activity. nih.gov

The development of bioconjugates often relies on the chemoselective modification of specific amino acid residues. royalsocietypublishing.org For lysine residues, this typically involves acylation of the ε-amino group using activated esters (like N-hydroxysuccinimide esters) or the formation of ureas and thioureas with isocyanates and isothiocyanates, respectively. nih.gov The different pKa values of the α-amino group at the N-terminus and the ε-amino group of the lysine side chain can be exploited to achieve site-selective modification by carefully controlling the reaction pH. nih.gov At a near-physiological pH, the N-terminal α-amino group is generally more nucleophilic, while a pH range of 8.5–9.5 is optimal for modifying the lysine side chain. nih.gov

Furthermore, β-amino acids are utilized as precursors for synthesizing β-lactams and are key components of potent enzyme inhibitors. researchgate.net The unique structural features of β-peptides, which can form stable secondary structures, make them attractive scaffolds for various biomedical applications. chiroblock.com

Conformational and Structural Investigations of Peptides Incorporating H Beta Holys Oh.2hcl

Influence of Beta-Homolysine on Peptide Secondary Structure Formation

Peptides composed exclusively of β³-amino acids, including β³-homolysine, have a strong tendency to adopt a 14-helix conformation. This structure is characterized by a 14-membered hydrogen-bonded ring formed between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i-2'. wisc.edu The 14-helix is a robust and stable structure, and its formation can be further promoted by the incorporation of cyclic β-amino acids like trans-2-aminocyclohexanecarboxylic acid (ACHC). wisc.edubeilstein-journals.org Studies have shown that even in aqueous solutions, which can destabilize some peptide helices, β-peptides containing β³-homolysine can maintain a high population of the 14-helix structure. wisc.edu For instance, an alternating sequence of β³-D-homovaline and β³-D-homolysine was found to promote 14-helix formation while improving solubility in aqueous environments. researchgate.net

The 10/12-helix is another helical conformation observed in β-peptides, particularly in those with alternating β²- and β³-residues. nih.gov Theoretical studies suggest that the 10/12-helix is intrinsically the most stable for the unsubstituted β-peptide backbone. nih.gov However, the substitution pattern of β³-peptides, like those containing β³-homolysine, favors the 14-helix due to more favorable substituent positioning and reduced steric hindrance compared to the 10/12-helix. nih.gov

The stability of these helices can also be influenced by electrostatic interactions. Charged residues, such as the protonated side chain of β³-homolysine, can interact with the helix macrodipole, either stabilizing or destabilizing the structure depending on their position. nih.gov

| Helical Geometry | Key Characteristics | Role of β³-Homolysine | Supporting Evidence |

|---|---|---|---|

| 14-Helix | 14-membered hydrogen-bonded ring (C=O(i) to H-N(i-2)). Approximately 3 residues per turn. wisc.edunih.gov | Strongly promotes and stabilizes this conformation, especially in sequences of exclusively β³-residues. wisc.edu The charged side chain can further modulate stability through electrostatic interactions. nih.gov | Observed in peptides with alternating β³-D-homovaline and β³-D-homolysine. researchgate.net High 14-helix population seen in β-peptides with β³-homolysine and cyclic β-amino acids in aqueous solution. wisc.edu |

| 10/12-Helix | A hybrid helix often formed by alternating β² and β³ residues. nih.gov | While intrinsically stable for the β-peptide backbone, the substitution pattern of β³-homolysine containing peptides generally disfavors this conformation in favor of the 14-helix due to steric factors. nih.gov | Theoretical calculations indicate the 10/12-helix is intrinsically stable but less favored in β³-peptides. nih.gov |

While helical structures are common, β-peptides can also form extended structures like β-hairpins and β-sheets. researchgate.netlibretexts.org A β-hairpin consists of two antiparallel β-strands connected by a short loop or turn. wikipedia.orgwikipedia.org The formation of these structures is often guided by specific turn-promoting sequences and cross-strand interactions. uzh.ch

In the context of β-peptides, the design of stable β-hairpins involves careful selection of the residues in both the strand and turn regions. While specific examples focusing solely on H-beta-HoLys-OH.2HCl in β-hairpin formation are less detailed in the provided search results, the general principles of β-sheet formation would apply. The extended conformation of β-strands allows for hydrogen bonding between adjacent strands, leading to the formation of a β-sheet. uvm.edu The side chains of the residues in a β-sheet alternately point to opposite faces of the sheet, which can lead to the formation of amphipathic structures if hydrophobic and hydrophilic residues, like β³-homolysine, are appropriately patterned.

The predictable folding of β-peptides into specific secondary structures makes them excellent candidates for the design of "foldamers," which are unnatural oligomers with well-defined, compact conformations. duke.edu The incorporation of this compound into these designs offers several advantages. Its propensity to induce 14-helical structures provides a stable and predictable scaffold. wisc.eduwisc.edu The positively charged side chain can be used to engineer specific interactions, such as salt bridges with negatively charged residues, which can further stabilize the folded structure. ethz.ch

A key design principle is the strategic placement of different types of β-amino acids. For example, combining the strong helix-promoting nature of cyclic β-amino acids with the functional side chains of acyclic residues like β³-homolysine allows for the creation of functional foldamers with tailored properties. wisc.eduwisc.edu The amphiphilic nature that can be imparted by positioning the hydrophilic side chains of β³-homolysine on one face of a helix and hydrophobic residues on the other is a powerful tool for designing self-associating structures, such as helix bundles. wisc.edursc.org

| Design Principle | Description | Example Application with β³-Homolysine |

|---|---|---|

| Control of Helical Structure | Utilizing the intrinsic conformational preferences of β-amino acid residues to favor a specific helix type (e.g., 14-helix). | Homogeneous sequences of β³-homolysine or its combination with other β³-residues to create stable 14-helical scaffolds. wisc.edu |

| Amphiphilicity | Arranging hydrophilic (e.g., β³-homolysine) and hydrophobic residues to create distinct polar and nonpolar faces on the folded structure. | Designing amphiphilic 14-helices that can self-associate in aqueous solution to form tertiary structures like bundles. wisc.edu |

| Electrostatic Interactions | Incorporating charged residues to form stabilizing salt bridges or to interact favorably with the helix macrodipole. | Positioning β³-homolysine to form a salt bridge with a negatively charged residue (e.g., β³-homoglutamate) to stabilize a helical conformation. ethz.ch |

| Solubility Enhancement | Using charged and hydrophilic residues to improve the solubility of the peptide in aqueous solutions. | Incorporating β³-homolysine into sequences with hydrophobic residues to prevent aggregation and improve solubility. beilstein-journals.orgresearchgate.net |

Spectroscopic Techniques for Conformational Analysis

The determination of the three-dimensional structure of peptides incorporating this compound relies heavily on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are two of the most powerful and commonly used methods for this purpose.

NMR spectroscopy is an indispensable tool for the high-resolution structural analysis of β-peptides in solution. duke.edu By analyzing various NMR parameters, detailed information about the peptide's conformation can be obtained.

Nuclear Overhauser Effect (NOE): The observation of specific NOEs between non-adjacent residues provides crucial distance constraints that are characteristic of particular secondary structures. For instance, in a 12-helix, NOEs between CβH(i) and NH(i+2), CαH(i) and CαH(i+2), and CβH(i) and NH(i+3) are indicative of this fold. wisc.edu Similarly, for a 14-helix, NOEs between residues i and i+3 are expected.

Chemical Shifts: The chemical shifts of backbone protons (NH and CαH) and carbons (Cα and Cβ) are sensitive to the local secondary structure. nih.gov Deviations from random coil values can indicate the presence of helical or extended conformations.

Coupling Constants: The measurement of scalar coupling constants, particularly ³J(HNHα), can provide information about the backbone dihedral angle φ.

Hydrogen Bonding: The presence of intramolecular hydrogen bonds, a hallmark of stable secondary structures, can be inferred from the temperature coefficients of amide proton chemical shifts or by observing slow exchange rates of amide protons with the solvent (e.g., in H₂O/D₂O mixtures). mdpi.com

NMR has been used to confirm the 12-helical structure of β-peptides containing β³-homolysine and cyclic residues in methanol (B129727), with numerous non-adjacent residue NOEs consistent with this conformation being observed. wisc.edu It has also been used to monitor the aggregation state of amphiphilic β-peptides, where changes in line broadening can indicate self-association. wisc.edu

12-Helix: β-peptides that adopt a 12-helical conformation typically show a CD spectrum with a maximum around 202 nm and a weaker minimum around 222 nm in methanol. wisc.edu

14-Helix: The 14-helix formed by β-peptides, including those with β³-homolysine, is characterized by a strong positive Cotton effect with a maximum at approximately 215 nm in aqueous solution. wisc.edubeilstein-journals.org

CD spectroscopy is widely used to perform preliminary conformational evaluations and to monitor changes in secondary structure as a function of solvent, temperature, or pH. wisc.eduacs.org For example, the destabilization of a 12-helix in water compared to methanol can be observed by a decrease in the intensity of the CD signal. wisc.edu Similarly, the pH-dependent conformational transitions of poly(β-L-homolysine) have been observed using CD spectroscopy. acs.org It is a valuable tool for comparing the helical content of different peptide sequences and for assessing the stability of designed foldamers. rsc.org

Computational Approaches in Conformational Research

Computational methods are pivotal in elucidating the structural dynamics and energetic properties of peptides containing β³-homolysine. These techniques allow for the exploration of conformational landscapes that may be difficult to characterize experimentally.

Quantum Chemical Calculations (e.g., DFT) for Energy Landscapes and Hydrogen Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and energetics of molecules. These methods are used to investigate the intrinsic conformational preferences and the nature of non-covalent interactions, such as hydrogen bonds, within β-peptides.

DFT studies can be used to calculate the relative energies of different conformers of β-amino acids and their dipeptides, revealing the most stable structures in the gas phase and in solution. scirp.orgnih.gov These calculations have shown that intramolecular hydrogen bonding plays a significant role in stabilizing specific conformations. scirp.org For example, a conformational analysis of a serine-alanine dipeptide model using DFT identified the most stable conformer to be in the β-turn region, stabilized by three intramolecular hydrogen bonds. nih.gov

The following table outlines the types of information that can be obtained from quantum chemical calculations on β-peptides.

| Calculation Type | Information Obtained | Significance for β-Peptide Research |

| Geometry Optimization | Provides the lowest energy (most stable) 3D structure of the peptide. | Determines the preferred conformation and bond lengths/angles. |

| Relative Energy Calculations | Calculates the energy difference between various conformers. | Helps to construct a conformational energy landscape and identify low-energy, populated states. scirp.org |

| Natural Bond Orbital (NBO) Analysis | Investigates charge distribution and donor-acceptor interactions. | Quantifies the strength and nature of hydrogen bonds and other non-covalent interactions. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzes the electron density to characterize chemical bonds, including hydrogen bonds. | Provides a topological analysis of bonding, confirming the presence and strength of intramolecular hydrogen bonds. nih.gov |

| Frequency Calculations | Computes vibrational frequencies, which can be compared with experimental IR and Raman spectra. | Validates the computed structures and helps in the interpretation of spectroscopic data. |

In Silico Design of Beta-Peptide Architectures

In silico design leverages computational tools to create novel β-peptide sequences with desired structures and functions. This approach has been instrumental in the development of β-peptides that mimic natural protein structures and exhibit biological activity. nih.gov

One of the primary goals of in silico design is to create foldamers, or unnatural oligomers, that adopt discrete tertiary structures, such as helix bundles. rsc.org By strategically placing residues like β³-homolysine, which can provide solubility and a positive charge, it is possible to design amphiphilic helices that self-assemble into higher-order structures. wisc.edubeilstein-journals.org Computational modeling can predict the packing of these helices and guide the design of sequences that favor specific oligomeric states. researchgate.net

The design process often involves a combination of sequence-based and structure-based approaches. frontiersin.org Sequence-based design focuses on the physicochemical properties of the amino acid side chains to achieve desired characteristics like amphiphilicity. frontiersin.org Structure-based design utilizes computational docking and energy minimization to predict how peptides will fold and interact with each other or with target molecules.

Several computational tools and servers are available to aid in the in silico design of peptides:

PEP-FOLD: A server for the de novo prediction of peptide structures from their amino acid sequences. frontiersin.org

PEPstr: Predicts 3D peptide structures, paying special attention to the prediction of beta-turns. frontiersin.org

The design of β-peptide architectures often relies on established principles of protein folding, such as the hydrophobic effect and the formation of salt bridges. For example, β-peptides with repeating patterns of hydrophobic and charged residues, including β³-homolysine, have been designed to form coiled-coil structures. researchgate.net Computational methods are used to refine the sequences, optimizing the interactions at the interface between helices to ensure stable bundle formation. researchgate.net

Applications of H Beta Holys Oh.2hcl and Its Conjugates in Biochemical and Enzymatic Research

Design and Synthesis of Enzyme Substrate Analogs and Probes

The design and synthesis of modified substrates are fundamental to understanding enzyme function. researchgate.net H-beta-HoLys-OH.2HCl serves as a key component in creating substrate analogs and probes to investigate enzyme mechanisms and active site topographies. vulcanchem.comusask.ca

The study of enzyme kinetics and reaction mechanisms provides a quantitative understanding of the catalytic processes. itmedicalteam.pl Modified substrates, incorporating β-amino acids like β-homolysine, are instrumental in elucidating these mechanisms. bakerlab.orgwisc.edu By substituting the natural α-amino acid with a β-analog, researchers can probe the geometric and steric constraints of an enzyme's active site. libretexts.orgnih.gov For instance, the altered backbone of a β-homolysine-containing peptide can affect the rate of acylation and deacylation steps in serine proteases, providing insights into the formation of the acyl-enzyme intermediate. libretexts.org

The structural and kinetic data obtained from using these analogs help in constructing a detailed picture of the catalytic cycle. itmedicalteam.pllibretexts.org For example, the interaction of a β-homolysine analog with a lysine-specific enzyme can reveal the importance of precise substrate positioning for catalysis. The compound can act as a competitive inhibitor for enzymes like lysine (B10760008) decarboxylase, a property that is useful in biochemical assays for studying amino acid metabolism. vulcanchem.com The use of such analogs can also help identify key catalytic residues and their roles in the reaction mechanism. itmedicalteam.pl

Table 1: Kinetic Parameters of Enzymes with Natural and Modified Substrates

| Enzyme | Substrate/Analog | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Research Focus |

|---|---|---|---|---|---|

| Chymotrypsin | N-acetyl-L-Phe-ethyl-ester | 0.2 | 175 | 8.8 x 105 | Comparison of ester and amide hydrolysis rates. libretexts.org |

| Chymotrypsin | N-acetyl-L-Phe-amide | 27 | 0.026 | 1.0 | Comparison of ester and amide hydrolysis rates. libretexts.org |

| Iridoid Synthase | Compound 5 (analog) | 1.5 ± 0.2 | 0.12 ± 0.01 | 80 ± 10 | Probing cyclization mechanism. researchgate.net |

| Iridoid Synthase | Compound 6 (analog) | 1.2 ± 0.3 | 0.0011 ± 0.0001 | 0.9 ± 0.2 | Probing cyclization mechanism. researchgate.net |

| DabC | 1-cis (non-native substrate) | 0.53 ± 0.08 | 0.041 ± 0.002 | 77 ± 13 | Investigating substrate-dependent divergent functions. nih.gov |

This table presents illustrative data from studies using substrate analogs to probe enzyme mechanisms. While not all substrates contain this compound, they demonstrate the principles of using modified substrates in enzymatic research.

A significant challenge in using peptides for in vitro and in vivo studies is their susceptibility to degradation by proteases. nih.govmdpi.com The incorporation of β-amino acids, such as β-homolysine derived from this compound, into peptide chains creates scaffolds with enhanced resistance to proteolytic cleavage. nih.govmdpi.com This resistance stems from the altered peptide backbone, which is not readily recognized by the active sites of many proteases. nih.govgoogle.com

These protease-resistant scaffolds are invaluable for long-term enzyme studies, allowing for the investigation of enzyme-ligand interactions without the complication of substrate degradation. nih.gov For example, a β-peptide designed to mimic an α-helical ligand can be used to study a binding interaction over an extended period. nih.gov The stability of these scaffolds also makes them suitable for the development of inhibitors and probes for in vivo applications. nih.gov The use of β-amino acids can lead to peptides that are significantly more stable than their α-peptide counterparts, with some showing over 280-fold increased resistance to degradation by enzymes like proteinase K. nih.gov

Investigation of Protein-Protein Interactions (PPIs)

Protein-protein interactions are fundamental to most cellular processes. promega.co.ukthermofisher.com The study of these interactions is crucial for understanding biological pathways and for identifying potential therapeutic targets. nih.govunimi.it Peptidomimetics and foldamers incorporating this compound are emerging as powerful tools for investigating PPIs. acs.org

The side chain of β-homolysine is identical to that of lysine, allowing it to mimic the natural amino acid in its interactions with other proteins. vulcanchem.com This mimicry is crucial for designing peptides that can bind to the same sites as their natural counterparts. researchgate.netnih.gov By incorporating β-homolysine into a peptide sequence, it is possible to create analogs of binding epitopes that retain the ability to interact with the target protein. google.com These mimics can be used to study the structural and energetic requirements for binding and to identify key residues involved in the interaction. nih.govnih.gov The ability to create structural mimics of epitopes is particularly important for understanding and potentially modulating the immune response. researchgate.net

Foldamers are oligomers that adopt well-defined secondary structures, similar to peptides and proteins. mdpi.com β-Peptides, including those containing β-homolysine, are a class of foldamers that can form stable helical and sheet-like structures. beilstein-journals.org These constructs can be designed to present side chains in a specific spatial arrangement, mimicking the surface of a protein involved in a PPI. acs.orgmdpi.com

By systematically varying the sequence and structure of these foldamers, researchers can probe the topology of protein-protein interaction interfaces. biorxiv.orgplos.orgembopress.org For example, an α/β-peptide helix can be designed to mimic a BH3 domain and inhibit its interaction with Bcl-xL. acs.org The stability and defined conformations of these foldamers make them excellent scaffolds for mapping the "hot spots" on a protein surface that are critical for binding. unimi.it

Table 2: Application of Modified Peptides in PPI Research

| Peptide/Foldamer Type | Target PPI | Key Modification(s) | Research Goal |

|---|---|---|---|

| α/β-peptide | BH3 domain/Bcl-xL | α- and β-amino acid incorporation | Inhibition of PPI, mimicry of α-helix. acs.org |

| β-peptide | General PPIs | β-amino acid backbone | Creation of stable, structured scaffolds. beilstein-journals.org |

| Knottin-based peptide | Thrombin | Randomization of loop residues on a stable scaffold | Development of high-affinity, protease-resistant ligands. nih.gov |

This table provides examples of how modified peptides and foldamers are used to study and modulate protein-protein interactions.

Development of Biologically Active Peptidomimetics for Research Tool Development

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as stability and bioavailability. frontiersin.orgnih.gov this compound is a valuable building block for creating peptidomimetics that serve as research tools. ibch.ruwjarr.com The incorporation of β-homolysine can confer protease resistance and constrain the peptide's conformation, leading to more potent and selective biological activity. nih.govwjarr.com

These biologically active peptidomimetics can be used to probe cellular pathways, validate drug targets, and serve as leads for the development of new therapeutic agents. nih.govfrontiersin.org For example, a peptidomimetic that inhibits a specific enzyme or blocks a particular PPI can be used to study the physiological consequences of that inhibition or blockage. nih.gov The development of these tools is a critical step in translating basic biochemical research into tangible applications. ibch.ru

Modulation of Cellular Signaling Pathways (Excluding Therapeutic Focus)

The non-proteinogenic amino acid this compound, or β-homolysine, serves as a unique tool in biochemical research for investigating the intricate connections between metabolic states and cellular signaling cascades. Its structural similarity to L-lysine allows it to be recognized by cellular machinery, yet its modified β-amino acid backbone can lead to distinct biological outcomes, making it valuable for probing signaling pathways.

Research into the Wnt/β-catenin signaling pathway, a crucial regulator of cell proliferation and differentiation, has revealed significant alterations in amino acid metabolism upon pathway activation. In one study, the activation of Wnt/β-catenin signaling in HEK293 cells led to time-dependent changes in the cellular metabolome. Notably, at 15 hours post-stimulation, a synchronized decrease was observed in the levels of several basic amino acids, including β-homolysine, lysine, glutamine, arginine, and asparagine. nih.gov This finding suggests that the Wnt/β-catenin pathway directly or indirectly modulates the metabolic network involving these amino acids. The inclusion of β-homolysine in the metabolic profiling panel and its observed downregulation highlight its role as a sensitive indicator of the metabolic reprogramming that accompanies the activation of this specific signaling cascade. By observing fluctuations in β-homolysine levels, researchers can gain insights into the metabolic dependencies and shifts that are integral to Wnt/β-catenin signaling functions.

Furthermore, lysine metabolism is central to post-translational modifications like methylation and acetylation, which are key regulatory mechanisms in many signaling pathways, including those governed by p53, NF-κB, and MAPK. nih.govresearchgate.net While direct studies on this compound's role in these modifications are emerging, its potential as a research probe is significant. As an analog of lysine, it can be used to explore the substrate specificity of enzymes like histone methyltransferases and deacetylases, helping to delineate how these signaling-related enzymes recognize and modify their targets.

Creation of Biomimetic Macromolecules and Self-Assembled Systems

The distinct structural properties of this compound make it a valuable building block for the bottom-up design of complex, functional macromolecules that mimic natural systems. Its incorporation into synthetic peptides, known as β-peptides, allows for the creation of stable, predictable secondary structures, such as helices and sheets, that are resistant to degradation by natural proteases. biorxiv.org

A primary application is in the construction of amphiphilic β-peptides that undergo self-assembly into higher-order structures. frontiersin.org Researchers design peptide sequences where the hydrophilic side chains of β-homolysine are segregated from hydrophobic residues. biorxiv.orgbiorxiv.org This "globally amphiphilic" arrangement, when adopted into a stable helical conformation (e.g., a 14-helix), drives the molecules to assemble in aqueous environments to minimize unfavorable interactions between the hydrophobic domains and water. biorxiv.orgbiorxiv.org This process leads to the formation of various well-defined nanostructures, including hollow fibers, nanotubes, and hydrogels. frontiersin.orgaip.org

The self-assembly process is highly dependent on the peptide sequence and the specific nature of the side chains. Studies have shown that the aggregation behavior and the resulting structures are sensitive to the placement of β-homolysine residues within the peptide backbone. aip.org For instance, a comparison between β-peptides containing β³-homolysine (with its ammonium (B1175870) side chain) and those containing β³-homoarginine (with its guanidinium (B1211019) side chain) revealed that the identity of the cationic group profoundly modulates the hydrophobically driven self-assembly process. acs.org

Beyond simple structural materials, β-homolysine has been incorporated into foldamers designed to mimic the function of natural enzymes. Gellman, Hilvert, and coworkers designed a catalytic foldamer that featured a cluster of β³-homolysine residues. nih.gov This strategic placement of cationic side chains created a microenvironment that facilitated the retro-aldol cleavage of a β-hydroxyketone, mimicking the function of natural Class I aldolases. nih.gov

The table below summarizes representative examples of biomimetic systems constructed using β-homolysine-containing peptides.

| Biomimetic System | Key Components | Resulting Structure/Function | Research Focus |

| Globally Amphiphilic (GA) β-Peptide | β-homolysine, β-homotyrosine, trans-2-aminocyclohexanecarboxylic acid (ACHC) | Stable 14-helical peptide that self-assembles into nanofibers. biorxiv.orgbiorxiv.org | Understanding sequence-directed self-assembly and membrane interactions. biorxiv.orgaip.org |

| Catalytic Foldamer | β³-homolysine residues on a trans-2-aminocyclohexanecarboxylic acid-based scaffold | Mimics the active site of natural Class I aldolases to catalyze a retro-aldol reaction. nih.gov | Designing artificial enzymes with tailored catalytic activity. nih.gov |

| pH-Responsive Poly(β-peptide) | Polymerized Nξ-carbobenzyloxy-β-l-homolysine | Poly(β-l-homolysine) displays pH-dependent conformational changes in aqueous solution. acs.org | Creating "smart" materials that respond to environmental stimuli. acs.org |

| Self-Assembling Hydrogels | Short β³-peptides | Form extensive networks of fibers that entrap water to create hydrogels. frontiersin.org | Developing novel biomaterials for applications like cell culture and tissue engineering. frontiersin.org |

Studies in Synthetic Biology and Metabolic Engineering (as building blocks)

In the fields of synthetic biology and metabolic engineering, this compound is recognized as a non-canonical amino acid (ncAA) with the potential to serve as a building block for novel biopolymers and as a tool to probe biological systems. researchgate.net Its unique β-amino acid structure offers properties not found in the 20 common proteinogenic amino acids, such as resistance to proteolysis and the ability to form unique secondary structures. biorxiv.org

Incorporation into Non-Natural Biosynthetic Pathways

A major goal in synthetic biology is to expand the chemical diversity of proteins by incorporating ncAAs at specific sites. nih.gov This is typically achieved by engineering an organism's translational machinery, creating an "orthogonal system" composed of an aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA that is specific for the ncAA and does not cross-react with endogenous components. nih.gov

While the direct incorporation of β-homolysine into proteins in vivo using a dedicated orthogonal system is a forward-looking goal, proof-of-concept studies have demonstrated the feasibility of integrating β-amino acids into proteins. For example, researchers have successfully incorporated β³-phenylalanine analogs into dihydrofolate reductase (DHFR) in E. coli. escholarship.org This was achieved by using mutant ribosomes that showed an unexpected tolerance for the β-amino acid backbone. escholarship.org Such studies establish a critical precedent, suggesting that the cellular translation machinery can be engineered to accommodate the distinct backbone structure of β-amino acids like β-homolysine.

The incorporation of β-homolysine would allow for the creation of proteins with novel properties. For instance, placing β-homolysine residues at specific locations could introduce unique folds, enhance stability against proteases, or provide a chemical handle for subsequent orthogonal modifications. The current approach involves supplying this compound exogenously to the engineered cell culture, though future work could focus on developing a complete biosynthetic pathway for its de novo production within the host organism, similar to pathways developed for other ncAAs. nih.govgoogle.comfrontiersin.org

Probing Amino Acid Metabolism Using Beta-Homolysine as a Tracer

Beyond its role as a building block, this compound is a valuable tool for probing amino acid metabolism in a research context, distinct from clinical studies. vulcanchem.com Its structural analogy to lysine allows it to interact with enzymes involved in lysine metabolic pathways, acting as a molecular probe to investigate enzyme function and pathway dynamics.

A specific example is its use in studying lysine decarboxylase, an enzyme that catalyzes the removal of a carboxyl group from lysine. This compound has been shown to act as a substrate analog and competitive inhibitor of this enzyme, with a reported inhibition constant (Ki) of 2.3 μM. vulcanchem.com This property is exploited in biochemical assays to study the enzyme's active site, determine its substrate specificity, and screen for other potential inhibitors. By introducing β-homolysine into a system and observing the resulting changes in metabolic flux—such as the accumulation of lysine or a reduction in its downstream products—researchers can dissect the role and regulation of lysine decarboxylase within its metabolic network.

When isotopically labeled (e.g., with ¹³C or ¹⁵N), β-homolysine can be used as a tracer to follow its metabolic fate within cells or organisms. metsol.comnih.gov This enables researchers to identify previously unknown metabolic pathways or to quantify the flux through specific enzymatic reactions in a non-invasive manner. This approach provides a dynamic view of amino acid metabolism, revealing how pathways adapt to different physiological states or genetic modifications, thereby advancing our fundamental understanding of cellular metabolic networks. metsol.comelifesciences.org

Analytical and Characterization Methodologies for Research Pertaining to H Beta Holys Oh.2hcl

Chromatographic Separation Techniques for H-beta-HoLys-OH.2HCl and its Oligomers

Chromatography is an indispensable tool for the purification and analysis of β-amino acids and their oligomers. The introduction of an additional carbon into the amino acid backbone can influence the molecule's interaction with stationary and mobile phases, necessitating optimized separation protocols.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification of this compound and its oligomers after synthesis and for the assessment of their purity. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose. mdpi.com

The choice of stationary phase is critical. While traditional C4 or C8 silica-based columns are used, the unique properties of β-peptides, which can be hydrophobic and prone to aggregation, often require alternative stationary phases like polymer-based columns (e.g., polystyrene-divinylbenzene) for optimal separation. nih.govnih.gov The mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile, with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape and resolution. mdpi.com However, for certain β-peptides that aggregate under acidic conditions, a high-pH mobile phase containing an agent like ammonium (B1175870) hydroxide (B78521) can be more effective. nih.gov

Purity is determined by integrating the area of the product peak in the chromatogram and comparing it to the total area of all observed peaks. For β-peptides, achieving purity levels greater than 95% is a standard benchmark for subsequent structural and functional studies. nih.govresearchgate.net

Interactive Table: Typical HPLC Parameters for β-Peptide Purification

| Parameter | Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or Polystyrene-divinylbenzene (PLRP-S) | Separates molecules based on hydrophobicity. PLRP-S is effective for hydrophobic and aggregating peptides. nih.gov |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water or 20 mM Ammonium Hydroxide (NH₄OH) | Aqueous component of the mobile phase. High pH (NH₄OH) can prevent aggregation of certain peptides. nih.govmdpi.com |

| Mobile Phase B | 0.1% TFA in Acetonitrile or 80% Acetonitrile with 20 mM NH₄OH | Organic component for eluting the peptide from the column. nih.govmdpi.com |

| Gradient | Linear gradient, e.g., 5% to 65% of Mobile Phase B over 30-60 minutes | Gradually increases the organic solvent concentration to elute compounds with varying hydrophobicities. |

| Flow Rate | Analytical: ~1 mL/min; Preparative: 5-20 mL/min | The rate at which the mobile phase passes through the column. |

| Detection | UV Absorbance at 214 nm and 280 nm | 214 nm detects the peptide backbone's amide bonds, while 280 nm is used for aromatic residues like Tryptophan or Tyrosine. |

| Column Temperature | Ambient to 80 °C | Elevated temperatures can improve peak resolution for hydrophobic peptides like Aβ. mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capability of mass spectrometry, making it a powerful tool for the characterization of this compound and its oligomers. lcms.czwaters.comnih.gov Following separation by the LC system, the eluent is introduced into the mass spectrometer.

Electrospray ionization (ESI) is the most common ionization technique for this purpose, as it is a "soft" method that minimizes fragmentation of the parent molecule. nih.gov The mass spectrometer then measures the mass-to-charge ratio (m/z) of the intact ionized molecules. This allows for the precise determination of the molecular weight of the synthesized β-amino acid or peptide, providing a crucial confirmation of its identity. lcms.cznih.gov For oligomers, the observed molecular weight can verify that the correct number of β-homolysine units have been successfully coupled.

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass spectrometry is a central technique in the analysis of β-peptides, providing detailed information on molecular weight, structure, and quantity. bu.edunih.gov

Tandem Mass Spectrometry (MS/MS) is essential for confirming the amino acid sequence of β-peptide oligomers. In an MS/MS experiment, a specific parent ion (e.g., the protonated molecular ion of a β-homolysine oligomer) is selected in the first mass analyzer, fragmented, and the resulting fragment ions are analyzed in a second mass analyzer. google.com

Collision-induced dissociation (CID) is a common fragmentation method. nih.gov The fragmentation of β-peptides can be more complex than that of α-peptides due to the additional methylene (B1212753) group in the backbone. However, the resulting spectrum, with its characteristic series of fragment ions (b- and y-ions), allows for the reconstruction of the peptide sequence, confirming the successful synthesis of the desired oligomer. bu.edunih.gov Novel fragmentation techniques can even provide diagnostic cleavages of the Cα-Cβ bond, which is unique to β-amino acids. bu.edu

High-Resolution Mass Spectrometry (HRMS), utilizing instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, provides mass measurements with extremely high accuracy and resolution. mdpi.compnas.org This capability is crucial for unambiguously determining the elemental composition of this compound and its derivatives. mdpi.com

The high mass accuracy (typically <5 ppm) allows for the confident differentiation between molecules with very similar nominal masses but different elemental formulas. nih.govpnas.org For β-peptides, HRMS can confirm the incorporation of the correct residues and modifications by matching the experimentally measured exact mass to the theoretically calculated mass. nih.gov

Interactive Table: Mass Spectrometry Techniques for this compound Analysis

| Technique | Information Obtained | Application to this compound |

|---|---|---|

| LC-MS | Molecular Weight of intact molecule | Confirms the mass of the H-beta-HoLys-OH monomer and its oligomers. lcms.czwaters.com |

| Tandem MS (MS/MS) | Amino Acid Sequence | Verifies the sequence of β-homolysine oligomers by analyzing fragmentation patterns. bu.edugoogle.com |

| High-Resolution MS (HRMS) | Precise Mass and Elemental Formula | Unambiguously confirms the elemental composition of the synthesized compounds. nih.govmdpi.com |

Spectroscopic Techniques for Confirmation and Secondary Structure Analysis

Spectroscopic methods provide further confirmation of the chemical structure and offer critical insights into the secondary structure of β-homolysine oligomers in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of molecules in solution. scirp.orgnih.gov For this compound, ¹H and ¹³C NMR spectra can confirm the presence and connectivity of all atoms in the structure. Key diagnostic signals in the ¹H NMR spectrum would include those for the methylene protons in the β-amino acid backbone. nih.gov For β-peptide oligomers, multi-dimensional NMR experiments like COSY, TOCSY, and NOESY can be used to determine the complete three-dimensional structure, including the helical or sheet-like conformations they may adopt. nih.govuzh.ch

Circular Dichroism (CD) spectroscopy is the most widely used technique for analyzing the secondary structure of peptides in solution. creative-proteomics.com Different secondary structures, such as helices, sheets, and random coils, exhibit distinct CD spectra in the far-UV region (185-240 nm). creative-proteomics.comresearchgate.net For oligomers of β-homolysine, CD spectroscopy can reveal the presence of stable secondary structures, such as the 14-helix, which is a characteristic fold for β-peptides. nih.govresearchgate.net The stability of these structures can be assessed by monitoring the CD spectrum as a function of temperature or solvent conditions. nih.govacs.org The appearance of characteristic positive or negative bands at specific wavelengths can indicate the formation of a particular helical or sheet structure. researchgate.netjst.go.jp

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides a characteristic fingerprint based on its molecular structure, which includes primary amine groups, a carboxylic acid group, and methylene (-CH2-) chains.